molecular formula C8H4FNOS B8729231 3-Fluorobenzoyl isothiocyanate CAS No. 100663-24-9

3-Fluorobenzoyl isothiocyanate

Cat. No. B8729231
M. Wt: 181.19 g/mol
InChI Key: JUGSSMJMUUWGIN-UHFFFAOYSA-N
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Patent
US09115127B2

Procedure details

Potassium thiocyanate (11.03 g, 114 mmol) was suspended in acetone (63.1 mL) and heated to 40° C. under nitrogen atmosphere. To this was added 3-fluorobenzoyl chloride (11.35 mL, 95 mmol), and the resulting mixture was stirred at 50° C. for 6 hours. The heterogeneous mixture was filtered, and the solid was further washed with acetone. The filtrate was concentrated and purified by silica gel chromatography (10% EtOAc/Hexanes as the eluent) to afford 3-fluorobenzoyl isothiocyanate (6.5 g, 37.9% yield) as a light orange oil.
Name
Potassium thiocyanate
Quantity
11.03 g
Type
reactant
Reaction Step One
Quantity
11.35 mL
Type
reactant
Reaction Step Two
Quantity
63.1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[K+].[F:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9](Cl)=[O:10]>CC(C)=O>[F:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([N:3]=[C:2]=[S:1])=[O:10] |f:0.1|

Inputs

Step One
Name
Potassium thiocyanate
Quantity
11.03 g
Type
reactant
Smiles
[S-]C#N.[K+]
Step Two
Name
Quantity
11.35 mL
Type
reactant
Smiles
FC=1C=C(C(=O)Cl)C=CC1
Step Three
Name
Quantity
63.1 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 50° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The heterogeneous mixture was filtered
WASH
Type
WASH
Details
the solid was further washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (10% EtOAc/Hexanes as the eluent)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC=1C=C(C(=O)N=C=S)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 37.9%
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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